molecular formula C₄₆H₇₃N₁₃O₁₀ B612782 (Sar1,Ile8)-Angiotensin II CAS No. 37827-06-8

(Sar1,Ile8)-Angiotensin II

Cat. No. B612782
CAS RN: 37827-06-8
M. Wt: 968.15
InChI Key:
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Description

(Sar1,Ile8)-Angiotensin II, also known as Sar1-Ang II, is a peptide hormone that plays an important role in the regulation of blood pressure and fluid balance. It is a potent vasoconstrictor and is involved in the regulation of cardiac output, electrolyte balance, and renal function. Sar1-Ang II is a synthetic version of the naturally occurring hormone Angiotensin II, which is produced in the body by the action of the enzyme renin. Sar1-Ang II is a stable and potent form of Angiotensin II, and has been used for a variety of scientific and medical applications.

Scientific Research Applications

Potentiating Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes

  • Summary of Application: The angiotensin II type I receptor (AT1R) is involved in the regulation of cardiovascular function. Excessive activation of AT1R by angiotensin II (Ang II) leads to cardiovascular disease and may be involved in the development of insulin resistance and diabetes. Functionally selective Ang II analogues, such as the [Sar1, Ile4, Ile8]-angiotensin II (SII Ang II) analogue, that only activate a subset of signalling networks have been demonstrated to have beneficial effects on cardiovascular function in certain settings, including lowering blood pressure and increasing cardiac performance .
  • Methods of Application: Long-term pre-treatment of hepatocytes with SII Ang II increased insulin-stimulated glycogen synthesis, while Ang II and the AT1R antagonist losartan had no effect .
  • Results or Outcomes: SII Ang II potentiated insulin-stimulated phosphorylation of Akt and GSK3 /, but not FOXO1. Furthermore, the effect of SII Ang II on insulin-stimulated signalling and glycogen synthesis was dependent on Src and G q, as inhibitors of these proteins abolished the potentiating effect of SII Ang II .

Siderophores and Their Multidisciplinary Applications

  • Summary of Application: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron. This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
  • Methods of Application: Organisms have developed efficient iron transport mechanisms, including siderophores, to cope with iron-limited conditions .
  • Results or Outcomes: Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Blood Pressure and Endocrine Factors Regulation

  • Summary of Application: The angiotensin II antagonists, including [Sar1, Ile8]-Angiotensin II, have been studied for their effects on blood pressure and endocrine factors in normal subjects .
  • Methods of Application: The study investigated the biological effects of [Sar1, Ile8]-Angiotensin II on blood pressure, plasma aldosterone concentration (PAC), and plasma renin activity (PRA) in six normal subjects .
  • Results or Outcomes: The study found that [Sar1, Ile8]-Angiotensin II showed agonistic pressor activity, greater than that of other analogues. It also increased PAC and blocked the steroidogenic action of Angiotensin II .

Central Angiotensin II Receptors Localization

  • Summary of Application: [125I]-Sar1, Ile8-Angiotensin II has been used as a probe to study brain Angiotensin II receptors .
  • Methods of Application: Brain slices from the region of the rostral third ventricle were incubated with 0.5 nM [125I]-Sar1, Ile8-Angiotensin II .
  • Results or Outcomes: The study provides pharmacological evidence for the rostral third ventricle as a possible site for central Angiotensin II actions .

Blood Pressure and Endocrine Factors Regulation

  • Summary of Application: The angiotensin II antagonists, including [Sar1, Ile8]-Angiotensin II, have been studied for their effects on blood pressure and endocrine factors in normal subjects .
  • Methods of Application: The study investigated the biological effects of [Sar1, Ile8]-Angiotensin II on blood pressure, plasma aldosterone concentration (PAC), and plasma renin activity (PRA) in six normal subjects .
  • Results or Outcomes: The study found that [Sar1, Ile8]-Angiotensin II showed agonistic pressor activity, greater than that of other analogues. It also increased PAC and blocked the steroidogenic action of Angiotensin II .

Central Angiotensin II Receptors Localization

  • Summary of Application: [125I]-Sar1, Ile8-Angiotensin II has been used as a probe to study brain Angiotensin II receptors .
  • Methods of Application: Brain slices from the region of the rostral third ventricle were incubated with 0.5 nM [125I]-Sar1, Ile8-Angiotensin II .
  • Results or Outcomes: The study provides pharmacological evidence for the rostral third ventricle as a possible site for central Angiotensin II actions .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNAQTWOGAJRE-VRZYMZKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Sar1,Ile8)-Angiotensin II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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